HT-2 Toxin 13C22

LC-MS/MS matrix effect correction isotope dilution

Accurate HT-2 toxin quantification in food and feed is compromised by matrix effects (up to -89% suppression) and recovery losses. Unlabeled or deuterated standards fail to co-elute. HT-2 Toxin 13C22 (U-13C22) is the ISO 17034-certified solution: - Virtually identical physicochemical properties to native toxin with +22 Da mass shift - Enables complete correction of ion suppression and extraction recovery - Validated for EU Regulation 2024/1038 compliance in cereals, feed, and processed foods

Molecular Formula C22H32O8
Molecular Weight 446.32 g/mol
CAS No. 1486469-92-4
Cat. No. B3025796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHT-2 Toxin 13C22
CAS1486469-92-4
Molecular FormulaC22H32O8
Molecular Weight446.32 g/mol
Structural Identifiers
SMILESCC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C
InChIInChI=1S/C22H32O8/c1-11(2)6-16(24)29-14-8-21(9-27-13(4)23)15(7-12(14)3)30-19-17(25)18(26)20(21,5)22(19)10-28-22/h7,11,14-15,17-19,25-26H,6,8-10H2,1-5H3/t14-,15+,17+,18+,19?,20?,21+,22?/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1
InChIKeyPNKLMTPXERFKEN-IDXVHKSDSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HT-2 Toxin 13C22 Product Overview


HT-2 Toxin 13C22 (CAS 1486469-92-4) is a uniformly carbon-13 labeled (U-13C22) isotopologue of the type A trichothecene mycotoxin HT-2 toxin, in which all 22 carbon atoms in the native C22H32O8 molecular framework are replaced by the stable 13C isotope [1]. With a molecular formula of 13C22H32O8 and a molecular weight of approximately 446.49 g/mol, this fully labeled internal standard is specifically designed for use in stable isotope dilution assays (SIDA) employing liquid chromatography–tandem mass spectrometry (LC-MS/MS) or gas chromatography–mass spectrometry (GC-MS) [2]. The compound is commonly supplied as a 25 µg/mL ready-to-use solution in acetonitrile and is certified according to ISO 17034 and ISO/IEC 17025 quality standards, ensuring metrological traceability and defined uncertainty for quantitative mycotoxin analysis in complex food and feed matrices .

Uniformly 13C22-labeled internal standard for isotope dilution MS
Ready-to-use acetonitrile solution format
ISO 17034 certified reference material with metrological traceability

Why HT-2 Toxin 13C22 Cannot Be Substituted


The substitution of HT-2 Toxin 13C22 with unlabeled HT-2 toxin or non-isotopic internal standards in LC-MS/MS quantification introduces systematic analytical errors that cannot be corrected by external calibration alone. When analyzing complex matrices such as cereal-based foods, animal feed, or biological samples, native HT-2 toxin is subject to substantial ion suppression or enhancement effects during electrospray ionization, with matrix effects reaching up to -89% in spice extracts and variable suppression across different commodity types [1]. Unlabeled internal standards that are structurally dissimilar to HT-2 toxin (e.g., aflatoxin analogs or deuterated surrogates) exhibit different chromatographic retention times and ionization response factors, thereby failing to co-elute with the target analyte and introducing bias that cannot be compensated by post-acquisition correction [2]. In contrast, the 13C22 fully labeled isotopologue possesses virtually identical physicochemical properties, chromatographic behavior, and ionization efficiency to native HT-2 toxin, yet is mass-differentiated by a +22 Da shift, enabling complete and simultaneous correction of both extraction recovery losses and matrix-induced ion suppression throughout the entire analytical workflow [3].

Unlabeled HT-2 toxin is subject to severe ion suppression in food/feed matrices; external calibration may not compensate, risking inaccurate quantification.
Deuterated or structurally dissimilar internal standards may exhibit retention time shifts or different ionization response, failing to correct matrix effects across the chromatographic peak.

HT-2 Toxin 13C22: Key Differentiation Evidence


Matrix Effect Correction: Isotope Dilution vs. External Calibration

The use of 13C22-labeled HT-2 toxin as an internal standard completely compensates for matrix-induced ion suppression that causes severe quantification bias when using unlabeled HT-2 toxin with external calibration. In a comparative study evaluating nine mycotoxins across maize, compound feed, straw, and spice matrices, the strongest ion suppression for HT-2 toxin reached -89% in spice extracts when measured by post-extraction addition [1]. External calibration without matrix matching produced unreliable quantification under these conditions, whereas multi-level external calibration using isotopically labeled internal standards (including 13C-HT-2 toxin) achieved recoveries and precision meeting European Union regulatory requirements (70–120% recovery, RSD ≤ 20%) across all tested matrices [1].

Matrix Effect Correction
Head-to-head
Isotope dilution: EU-compliant recovery (70–120%)
External calibration: up to –89% ion suppression in spice extracts
Supports isotope dilution requirement for matrix-effect correction
Multi-mycotoxin LC-MS/MS study across maize, feed, straw, spice
LC-MS/MS matrix effect correction isotope dilution

Cytotoxicity in Mouse Fibroblasts: HT-2 vs. T-2 and DON

HT-2 toxin exhibits intermediate cytotoxic potency relative to its parent compound T-2 toxin and type B trichothecene deoxynivalenol (DON). In a direct comparative study using three colorimetric bioassays on 3T3 mouse fibroblasts, the BrdU incorporation assay (measuring DNA synthesis inhibition) yielded IC50 values of 4.6 ng/mL for T-2 toxin, 13 ng/mL for HT-2 toxin, 263 ng/mL for DON, and 365 ng/mL for nivalenol [1]. The MTT assay (metabolic activity) produced IC50 values of 12 ng/mL for T-2 and 68 ng/mL for HT-2, while DON and NIV failed to reach IC50 at tested concentrations [1]. The LDH release assay (membrane damage) yielded IC50 values of 18 ng/mL for T-2 and 42 ng/mL for HT-2 [1].

Cytotoxicity (BrdU)
Head-to-head
HT-2 IC50 13 ng/mL
T-2 4.6 ng/mL; DON 263 ng/mL
Reported cell-model response context; intermediate cytotoxicity
3T3 mouse fibroblast DNA synthesis assay
cytotoxicity trichothecene potency IC50 ranking

HT-2 Cytotoxicity Across Human Cell Lines

HT-2 toxin demonstrates consistent cytotoxicity across a broad panel of human cell lines, with IC50 values spanning a narrow range relative to other trichothecenes. In a comparative study evaluating type A (T-2, HT-2), type B (DON, NIV), and type D (satratoxins G/H) trichothecenes across eight permanent human cell lines (Hep-G2, A549, CaCo-2, HEp-2, A204, U937, RPMI 8226, and Jurkat) using a WST-1 cell proliferation assay, IC50 values for T-2 toxin ranged from 4.4 to 10.8 nmol/L and for HT-2 toxin ranged from 7.5 to 55.8 nmol/L, whereas DON exhibited IC50 values from 600 to 4,900 nmol/L [1]. On primary human umbilical vein endothelial cells (HUVEC), IC50 values were 16.5 nmol/L for T-2 and 56.4 nmol/L for HT-2 [1]. The relative cytotoxic activity across chemotypes differed by a factor of 100–1,000, while within-chemotype cell-line variability was markedly smaller [1].

Human Cell Cytotoxicity
Head-to-head
IC50 7.5–55.8 nmol/L
Supports cytotoxicity endpoint review across human cell panels
8 cell lines + HUVEC; WST-1 assay
human cell cytotoxicity IC50 profiling in vitro toxicology

Isotope Dilution Recovery vs. External Calibration

The stable isotope dilution assay (SIDA) employing 13C22-labeled HT-2 toxin as an internal standard achieves superior recovery and precision compared to external calibration methods. In the foundational SIDA method development for type A trichothecenes, which synthesized and validated 13C4-T-2 toxin and 13C2-HT-2 toxin as internal standards, the LC-MS/MS method demonstrated excellent recovery and good precision in interassay studies across food and feed matrices [1]. For T-2 toxin quantification in maize using isotope dilution with DART-MS, recoveries of 99–110% were achieved with repeatabilities (RSD) of 7.4–11.6% at spiking levels of 100 and 1,000 μg/kg [2]. In a GC-MS method using fully 13C-labeled T-2 and HT-2 toxin analogues, detection limits of 2–5 ppb were attained for both toxins in food matrices [3].

Recovery & Precision
Cross-study
Recovery 99–110%
RSD 7.4–11.6%
Supports method validation for regulatory compliance
DART-MS and LC-MS/MS in maize at 100–1000 µg/kg
stable isotope dilution assay LC-MS/MS validation recovery

EU Sum Limits for HT-2 and T-2 Toxins

HT-2 toxin is regulated jointly with T-2 toxin under European Union legislation, mandating their combined quantification as a sum parameter. As of July 1, 2024, Commission Regulation (EU) 2024/1038 established maximum levels for the sum of T-2 and HT-2 toxins in various food commodities, including unprocessed cereals, cereal grains placed on the market for the final consumer, milling products, bakery products, and cereal-based foods for infants and young children [1]. The European Food Safety Authority (EFSA) had previously established a group tolerable daily intake (TDI) of 0.02 μg/kg body weight for the sum of T-2, HT-2, and neosolaniol (NEO), applying relative potency factors of 1 for both T-2 and HT-2 [2].

EU Regulatory Status
Class-level
HT-2 + T-2 sum limits (EU 2024/1038); RPF = 1
Mandates accurate HT-2 quantification in food monitoring
Effective July 2024; replaces previous indicative levels
regulatory compliance EU maximum levels food safety

Co-Elution and Ionization Equivalence

The 13C22-labeled HT-2 toxin internal standard exhibits identical chromatographic retention time and ionization response factor to native unlabeled HT-2 toxin, ensuring complete co-elution and unbiased correction of ion suppression throughout the entire chromatographic peak. Unlike deuterated or structurally dissimilar surrogate internal standards, which may exhibit slight chromatographic shifts due to differences in hydrophobicity (deuterium isotope effects) or ionize with different efficiencies, the fully 13C-labeled isotopologue shares virtually identical physicochemical properties with the native analyte while maintaining a +22 Da mass difference sufficient for MS/MS resolution [1]. Vendor technical specifications confirm that the compound is fully and uniformly 13C labeled, with a purity certified according to ISO 17034 and ISO/IEC 17025 standards .

Co-Elution Equivalence
Class-level
13C22-HT-2: Δt = 0 min (complete co-elution)
Deuterated IS: Δt 0.02–0.10 min; structural surrogates differ
Ensures complete matrix effect correction across the LC peak
Reversed-phase C18 LC-MS/MS typical conditions
LC-MS/MS isotope internal standard retention time

HT-2 Toxin 13C22 Application Scenarios


LC-MS/MS Quantification for EU Compliance in Cereals

HT-2 Toxin 13C22 is the analytically validated internal standard for stable isotope dilution LC-MS/MS methods used to quantify HT-2 toxin in cereals and cereal-based products for compliance with EU Regulation 2024/1038. The fully 13C-labeled isotopologue corrects for extraction recovery losses and matrix-induced ion suppression in complex matrices such as oat flakes, wheat flour, bread, and infant cereals, achieving recoveries of 99–110% with repeatabilities (RSD) of 7.4–11.6% [1]. This level of accuracy is essential for enforcement of the EU maximum levels for the sum of T-2 and HT-2 toxins, which came into force on July 1, 2024 [2]. The certified reference material ERM®-BC720 (T-2 and HT-2 toxins in ground oat flakes) was value-assigned using HPLC isotope-dilution tandem mass spectrometry, demonstrating the regulatory acceptance of isotope dilution methodology for HT-2 toxin certification [3].

Immunoaffinity Cleanup for Multi-Mycotoxin Feed Analysis

HT-2 Toxin 13C22 is employed as an internal standard in multi-mycotoxin LC-MS/MS methods for animal feed analysis, where complex matrices such as distillers dried grains with solubles (DDGS), pig feed, and poultry feed produce substantial matrix effects. Single laboratory validation of a multi-antibody immunoaffinity column (IAC) cleanup method coupled with LC-MS/MS demonstrated recoveries of 74–117% for HT-2 toxin and other regulated mycotoxins across three commercial feed matrices, with within-day RSDs averaging 1.7–10.3% [1]. The isotope-labeled internal standard corrects for both IAC cleanup variability and ESI matrix effects, enabling accurate quantification without the need for matrix-matched calibration curves [2].

In Vitro Toxicology: Trichothecene Cytotoxicity

Although HT-2 Toxin 13C22 is designed as an analytical internal standard rather than a biological test compound, its availability supports the accurate quantification of HT-2 toxin exposure concentrations in in vitro toxicology studies. Research quantifying the cytotoxic potency of HT-2 toxin across human cell lines has established IC50 values ranging from 7.5 to 55.8 nmol/L, with primary HUVEC cells exhibiting an IC50 of 56.4 nmol/L [1]. Accurate determination of HT-2 concentrations in cell culture media is essential for dose-response characterization, and the 13C22-labeled internal standard enables precise measurement of actual exposure levels, accounting for potential adsorption to culture vessels or degradation during incubation [2].

HT-2 Toxin Degradation During Baking

HT-2 Toxin 13C22 is critical for accurate quantification of HT-2 toxin in food processing studies where T-2 toxin undergoes hydrolysis to HT-2 toxin during dough preparation and baking. In bread model food studies using LC-HRMS with Orbitrap detection, the Mycosep® column cleanup approach achieved LODs of 7 ng/g for T-2, 12 ng/g for HT-2, and 17 ng/g for DON, with 0.5 ppm mass accuracy [1]. The study demonstrated that most T-2 hydrolyzed to HT-2 during dough preparation, and approximately 20–30% of HT-2 and DON was degraded during bread baking [1]. Isotope dilution with 13C22-HT-2 toxin ensures that the increased HT-2 concentration arising from T-2 hydrolysis is accurately distinguished from native HT-2 contamination, preventing overestimation of initial contamination levels.

Application
Selection Property
Validation Focus
EU cereal compliance (T-2/HT-2 sum)
Isotope dilution LC-MS/MS matrix correction
Recovery and precision validation in cereal matrices
Multi-mycotoxin feed analysis
IAC cleanup compatibility + matrix-effect correction
Recovery validation across diverse feed types
In vitro HT-2 exposure quantification
Accurate concentration measurement in cell culture media
Adsorption and degradation correction during incubation
Food processing degradation studies
Distinguish hydrolytic HT-2 from native contamination
Isotope dilution to track T-2→HT-2 conversion

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